molecular formula C22H20N6O2 B2588421 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415522-62-0

6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2588421
CAS No.: 2415522-62-0
M. Wt: 400.442
InChI Key: AMBDYROYPPHQJH-UHFFFAOYSA-N
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Description

The compound 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic molecule featuring multiple functional groups, including a quinazolinone moiety, a pyrrolopyrrole ring, and a pyridine ring with a carbonitrile group

Scientific Research Applications

6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Due to its structural complexity, it could be investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, specific safety and hazard information for this compound is not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinazolinone intermediate. This intermediate is then coupled with an acetylated pyrrolopyrrole derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-{5-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are often used in medicinal chemistry.

    Quinazolinone derivatives: Compounds with the quinazolinone moiety are known for their biological activity and therapeutic potential.

    Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c23-7-15-5-6-20(24-8-15)26-9-16-11-27(12-17(16)10-26)21(29)13-28-14-25-19-4-2-1-3-18(19)22(28)30/h1-6,8,14,16-17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDYROYPPHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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